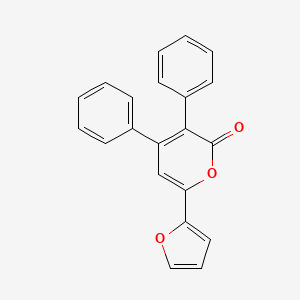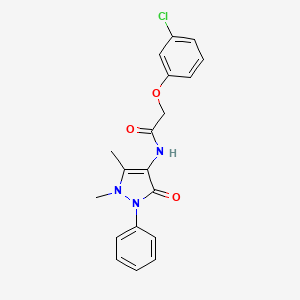
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one, also known as FDP, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. FDP is a heterocyclic compound that belongs to the class of pyranones.
Mechanism of Action
The mechanism of action of 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one binds to the active site of these enzymes, preventing them from catalyzing the breakdown of these neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the levels of oxidative stress in the brain. 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one has also been shown to have anti-inflammatory effects, which can reduce the damage caused by neuroinflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one in lab experiments is its ability to inhibit the activity of multiple enzymes involved in the breakdown of neurotransmitters. This makes it a useful tool for studying the role of these enzymes in various neurological disorders. However, one of the limitations of using 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one is its relatively low potency compared to other inhibitors of these enzymes. This can make it difficult to achieve complete inhibition of enzyme activity in some experiments.
Future Directions
There are a number of future directions for research on 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one. One area of research is the development of more potent inhibitors of the enzymes targeted by 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one. Another area of research is the investigation of the potential use of 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one and its potential mechanisms of action.
Synthesis Methods
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one can be synthesized using a variety of methods. One of the most common methods is the condensation of 2-furylacrolein with benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification using column chromatography.
Scientific Research Applications
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one has been extensively used in scientific research due to its ability to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-(furan-2-yl)-3,4-diphenylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O3/c22-21-20(16-10-5-2-6-11-16)17(15-8-3-1-4-9-15)14-19(24-21)18-12-7-13-23-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYYTCMCVSOWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
![1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089701.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5089720.png)
![2-amino-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B5089727.png)
![ethyl {2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5089733.png)
![4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate](/img/structure/B5089747.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5089757.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5089761.png)
![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)